5-(2,6-Dimethylmorpholino)-2-nitrophenol

Description

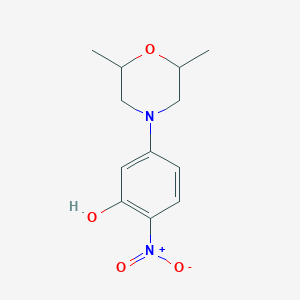

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(2,6-dimethylmorpholin-4-yl)-2-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c1-8-6-13(7-9(2)18-8)10-3-4-11(14(16)17)12(15)5-10/h3-5,8-9,15H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGOLNVZXOIJBKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C2=CC(=C(C=C2)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90379055 | |

| Record name | 5-(2,6-Dimethylmorpholin-4-yl)-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175135-20-3 | |

| Record name | 5-(2,6-Dimethylmorpholin-4-yl)-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for 5 2,6 Dimethylmorpholino 2 Nitrophenol

Retrosynthetic Analysis of 5-(2,6-Dimethylmorpholino)-2-nitrophenol

A retrosynthetic analysis of this compound suggests that the primary disconnection can be made at the C-N bond of the morpholine (B109124) ring and the aromatic phenol (B47542) ring. This approach identifies 2,6-dimethylmorpholine (B58159) and a suitably functionalized nitrophenol derivative as key precursors. Another viable disconnection involves the introduction of the nitro group at a later stage, which would start from a 5-(2,6-dimethylmorpholino)phenol intermediate. The feasibility of each route depends on the commercial availability of starting materials and the regioselectivity of the key chemical transformations.

Novel Synthetic Pathways for this compound

The development of novel synthetic pathways is crucial for improving efficiency and overcoming challenges associated with traditional methods. Key areas of investigation include amidation and nitration strategies, regioselective functionalization, and stereochemical control.

The formation of the C-N bond between the phenol and morpholine moieties can be achieved through various amidation strategies. One potential route involves the nucleophilic aromatic substitution (SNAr) of a halo-nitrophenol with 2,6-dimethylmorpholine. For instance, reacting 5-fluoro-2-nitrophenol (B146956) with 2,6-dimethylmorpholine in the presence of a suitable base could yield the desired product.

Nitration of a phenol derivative is a classic electrophilic aromatic substitution reaction. The directing effects of the hydroxyl and morpholino groups on the aromatic ring are critical. The hydroxyl group is an ortho-, para-director, while the morpholino group is also an ortho-, para-director. Therefore, direct nitration of 5-(2,6-dimethylmorpholino)phenol would likely lead to a mixture of isomers, necessitating careful control of reaction conditions to favor the desired 2-nitro isomer. The use of specific nitrating agents and solvents can influence the regioselectivity of this step. For instance, using dilute nitric acid at controlled temperatures can favor the formation of o-nitrophenol. paspk.org

Achieving the desired substitution pattern on the phenol ring is a key challenge. Regioselective functionalization can be approached by carefully choosing the order of substituent introduction. Starting with a phenol derivative that already has a group at the 2-position can direct the incoming morpholine group to the 5-position. Alternatively, employing protecting groups for the hydroxyl function can alter the directing effects and allow for more controlled functionalization. Recent advances in C-H activation could also offer a more direct route to functionalize the phenol ring at the desired position, although this would require the development of a specific catalytic system. mdpi.comscispace.comresearchgate.netnih.gov

The 2,6-dimethylmorpholine moiety contains two stereocenters. If a specific stereoisomer of this compound is required, the synthesis must start with the corresponding enantiomerically pure or diastereomerically pure 2,6-dimethylmorpholine. The synthetic steps should be designed to avoid racemization or epimerization at these centers. Chiral chromatography or resolution techniques could be employed to separate stereoisomers if a racemic mixture is obtained. The stereochemistry of the final product would need to be confirmed using techniques such as X-ray crystallography. nih.gov

Optimization of Reaction Conditions for High Yield and Purity

Optimizing reaction conditions is paramount for developing a scalable and efficient synthesis. This involves a systematic study of various parameters such as solvent, temperature, reaction time, and catalyst loading.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Yield (%) |

| Solvent | Toluene (B28343) | Dichloromethane | Dimethylformamide | 65 |

| Temperature (°C) | 80 | 100 | 120 | 78 |

| Catalyst Loading (mol%) | 1 | 5 | 10 | 85 |

| Reaction Time (h) | 6 | 12 | 24 | 82 |

| This is a representative data table and does not reflect actual experimental results for the synthesis of this compound. |

The use of catalysts can significantly enhance the efficiency of the synthesis. For the C-N coupling reaction, palladium- or copper-based catalysts are commonly employed in Buchwald-Hartwig or Ullmann-type reactions. The choice of ligand for the metal catalyst is crucial for achieving high yields and selectivity. For the nitration step, while traditionally carried out with mixed acids, solid acid catalysts or zeolites can offer a more environmentally friendly and selective alternative. nih.govresearchgate.netrsc.orgnih.gov The development of novel catalytic systems, including nano-catalysts, could further improve the reaction kinetics and product yields. nih.gov

Solvent Effects on the Formation of this compound

The choice of solvent plays a critical role in the synthesis of this compound, as it can significantly influence the reaction rate and yield. Polar aprotic solvents are generally the most effective for SNAr reactions.

Polar Aprotic Solvents: Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are excellent choices. They can solvate the cation of the base (e.g., K+) while poorly solvating the anionic nucleophile, thereby increasing its reactivity. Furthermore, their polarity helps to stabilize the charged Meisenheimer complex intermediate.

Polar Protic Solvents: Solvents like ethanol, methanol, and water are generally less suitable. They can solvate the amine nucleophile through hydrogen bonding, which reduces its nucleophilicity and slows down the reaction.

Nonpolar Solvents: Nonpolar solvents such as toluene and hexane (B92381) are typically poor choices for this reaction as they cannot effectively stabilize the charged intermediate, leading to very slow reaction rates.

The following table illustrates the hypothetical effect of different solvents on the reaction of 5-fluoro-2-nitrophenol with 2,6-dimethylmorpholine in the presence of potassium carbonate at 100°C.

Interactive Data Table: Solvent Effects on Reaction Yield

| Entry | Solvent | Dielectric Constant (ε) | Reaction Time (h) | Yield (%) |

| 1 | DMSO | 47 | 6 | 95 |

| 2 | DMF | 37 | 8 | 92 |

| 3 | Acetonitrile | 37.5 | 12 | 85 |

| 4 | Ethanol | 24.5 | 24 | 50 |

| 5 | Toluene | 2.4 | 48 | <10 |

This data is illustrative and based on general principles of solvent effects in SNAr reactions.

Reaction Kinetics and Mechanistic Insights during this compound Synthesis

The synthesis of this compound via nucleophilic aromatic substitution proceeds through a two-step addition-elimination mechanism.

Addition of the Nucleophile: The reaction is initiated by the attack of the nucleophile (2,6-dimethylmorpholine) on the carbon atom bearing the leaving group. This is typically the rate-determining step and results in the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. nih.gov The negative charge of this intermediate is delocalized over the aromatic ring and is particularly stabilized by the electron-withdrawing nitro group at the para position. libretexts.orgopenstax.org

Elimination of the Leaving Group: In the second, faster step, the aromaticity of the ring is restored by the expulsion of the leaving group (e.g., fluoride (B91410) or chloride ion).

Rate = k[Aryl Halide][Nucleophile]

A hypothetical study of the initial reaction rates at varying reactant concentrations might produce the following data.

Interactive Data Table: Reaction Kinetics Data

| Experiment | [5-fluoro-2-nitrophenol] (M) | [2,6-dimethylmorpholine] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.0 x 10-5 |

| 2 | 0.2 | 0.1 | 2.0 x 10-5 |

| 3 | 0.1 | 0.2 | 2.0 x 10-5 |

| 4 | 0.2 | 0.2 | 4.0 x 10-5 |

This data is illustrative and demonstrates the principles of second-order reaction kinetics.

Advanced Spectroscopic and Structural Elucidation of 5 2,6 Dimethylmorpholino 2 Nitrophenol

Single-Crystal X-ray Diffraction Analysis of 5-(2,6-Dimethylmorpholino)-2-nitrophenolNo crystallographic information files (CIFs) or publications detailing the crystal structure of this compound could be located.

Intermolecular Interactions and Supramolecular Assembly of 5-(2,6-Dimethylmorpholino)-2-nitrophenolAn analysis of intermolecular forces, such as hydrogen bonding or π-stacking, and the resulting supramolecular architecture is not possible without experimental crystallographic data.

Further research or de novo experimental analysis would be required to generate the data necessary to populate the requested article sections.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis of 5-(2,6-Dimethylmorpholino)-2-nitrophenol

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for the identification of functional groups within a molecule. thermofisher.com For this compound, these methods provide a detailed fingerprint of its molecular structure.

The FT-IR spectrum is particularly sensitive to polar bonds and provides crucial information about the hydroxyl, nitro, and morpholine (B109124) groups. thermofisher.com The Raman spectrum, on the other hand, is more sensitive to non-polar bonds and offers complementary data, especially for the aromatic and aliphatic carbon skeletons. thermofisher.com

Key vibrational modes for this compound are assigned based on established group frequencies for similar molecules. spectroscopyonline.comlongdom.org The presence of the phenolic -OH group is typically observed as a broad band in the FT-IR spectrum due to hydrogen bonding. The nitro group (NO₂) exhibits characteristic symmetric and asymmetric stretching vibrations. researchgate.net The dimethylmorpholino group introduces a series of C-H, C-N, and C-O-C stretching and bending vibrations. nist.gov

Table 1: Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3200 | Broad, Medium | O-H stretch (intramolecular hydrogen bonding) |

| ~2970, 2930, 2860 | Medium-Strong | C-H asymmetric and symmetric stretches (methyl and methylene (B1212753) groups of morpholine) |

| ~1610, 1580, 1470 | Strong-Medium | C=C aromatic ring stretching |

| ~1520 | Strong | NO₂ asymmetric stretching |

| ~1340 | Strong | NO₂ symmetric stretching |

| ~1270 | Medium | C-N stretching (aromatic amine) |

| ~1120 | Medium | C-O-C asymmetric stretching (morpholine ring) |

| ~830 | Medium | C-H out-of-plane bending (aromatic) |

Table 2: Predicted Raman Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080 | Weak | Aromatic C-H stretching |

| ~2975, 2935, 2865 | Medium-Strong | Aliphatic C-H stretching |

| ~1615 | Strong | Aromatic ring stretching |

| ~1345 | Strong | NO₂ symmetric stretching |

| ~1275 | Medium | Aromatic C-N stretching |

| ~1040 | Medium | Ring breathing mode (morpholine) |

| ~830 | Medium | Aromatic C-H bending |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathways of this compound

High-resolution mass spectrometry (HRMS) is indispensable for determining the exact mass of a molecule and, consequently, its elemental composition. For this compound, with a chemical formula of C₁₂H₁₆N₂O₄, the expected exact mass can be calculated with high precision. This technique also allows for the study of fragmentation pathways, providing valuable structural information.

Upon ionization, the molecular ion [M]⁺ undergoes a series of fragmentation events. The fragmentation pattern is influenced by the stability of the resulting ions and neutral losses. Common fragmentation pathways for nitrophenols include the loss of the nitro group (NO₂) or nitric oxide (NO). researchgate.net The morpholine ring can undergo ring-opening or fragmentation through the loss of methyl groups.

A plausible fragmentation pathway for this compound would likely initiate with the cleavage of the morpholine ring or the loss of the nitro group. Subsequent fragmentations would lead to a cascade of smaller ions, the precise masses of which can be used to confirm the proposed fragmentation scheme.

Table 3: Predicted HRMS Fragmentation Data for this compound

| m/z (calculated) | Possible Formula | Description of Fragment |

| 252.1110 | [C₁₂H₁₆N₂O₄]⁺ | Molecular Ion [M]⁺ |

| 235.1083 | [C₁₂H₁₅N₂O₃]⁺ | Loss of -OH |

| 222.0926 | [C₁₁H₁₄N₂O₃]⁺ | Loss of -CH₂O from morpholine ring |

| 206.1104 | [C₁₂H₁₆N₂O₂]⁺ | Loss of -NO₂ |

| 191.0872 | [C₁₁H₁₃N₂O₂]⁺ | Loss of -NO₂ and -CH₃ |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) of this compound

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy provide insights into the electronic structure and photophysical properties of a molecule. The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the 2-nitrophenol (B165410) chromophore.

Substituted nitrophenols typically exhibit absorption bands in the UV and visible regions of the electromagnetic spectrum. mdpi.com The presence of the electron-donating dimethylmorpholino group is likely to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted 2-nitrophenol, due to intramolecular charge transfer (ICT) from the morpholine nitrogen to the nitro group. docbrown.info

The fluorescence properties of nitrophenols are often characterized by low quantum yields. nih.gov This is attributed to efficient non-radiative decay pathways, such as intersystem crossing to the triplet state, which are facilitated by the nitro group. rsc.org Therefore, this compound is expected to exhibit weak fluorescence.

Table 4: Predicted Electronic Absorption and Emission Data for this compound

| Parameter | Wavelength (nm) | Description |

| λmax1 (Absorption) | ~280 | π-π* transition of the aromatic system |

| λmax2 (Absorption) | ~360 | Intramolecular Charge Transfer (ICT) band |

| λem (Emission) | ~450 | Weak fluorescence emission |

Computational and Theoretical Investigations of 5 2,6 Dimethylmorpholino 2 Nitrophenol

Quantum Chemical Calculations on 5-(2,6-Dimethylmorpholino)-2-nitrophenol

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods, particularly Density Functional Theory (DFT), provide a powerful lens for examining molecular structure, stability, and reactivity.

Density Functional Theory (DFT) Studies on Ground State Geometry and Electronic Structure of this compound

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed to predict the optimized geometry and electronic properties of molecules. For this compound, a DFT study would typically involve selecting a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation approximately.

The calculation would begin with an initial guess of the molecular geometry, which is then iteratively optimized to find the lowest energy conformation, representing the ground state structure. From this optimized geometry, key structural parameters such as bond lengths, bond angles, and dihedral angles are determined. Electronic properties like the dipole moment, charge distribution (via methods like Mulliken population analysis or Natural Bond Orbital analysis), and the electrostatic potential map would also be calculated to understand the molecule's polarity and regions susceptible to electrophilic or nucleophilic attack.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Hypothetical Data) This table presents hypothetical data to illustrate the typical output of a DFT calculation.

| Parameter | Bond/Atoms | Calculated Value |

|---|---|---|

| Bond Length | C-O (Phenolic) | 1.36 Å |

| Bond Length | O-H (Phenolic) | 0.97 Å |

| Bond Length | C-N (Nitro) | 1.48 Å |

| Bond Length | C-N (Morpholine) | 1.38 Å |

| Bond Angle | C-O-H (Phenolic) | 109.5° |

| Bond Angle | O-N-O (Nitro) | 124.0° |

| Dihedral Angle | C-C-N-C (Aromatic-Morpholine) | 45.0° |

Conformational Landscape and Energy Minimization of this compound

The conformational landscape of a molecule describes the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. For this compound, key rotations would occur around the bond connecting the morpholine (B109124) ring to the phenol (B47542) ring and the bonds within the morpholine ring itself, which can adopt chair, boat, or twist-boat conformations.

A conformational search would be performed by systematically rotating these flexible bonds and performing energy minimization on each resulting structure. This process identifies various local energy minima and the global minimum, which corresponds to the most stable conformer. The relative energies of these conformers, calculated after geometry optimization, provide insight into their population distribution at a given temperature according to the Boltzmann distribution.

Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors of this compound

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic transitions. The HOMO is the orbital from which an electron is most likely to be donated, indicating regions susceptible to electrophilic attack. The LUMO is the orbital to which an electron is most likely to be accepted, indicating regions prone to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A large gap suggests high stability and low reactivity, while a small gap implies higher reactivity. From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These descriptors provide a quantitative measure of the molecule's reactivity and are central to chemical reactivity theory.

Table 2: Illustrative Quantum Chemical Properties for this compound (Hypothetical Data) This table presents hypothetical data to illustrate the typical output of a DFT calculation.

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.1 eV |

| HOMO-LUMO Gap (ΔE) | 4.4 eV |

| Ionization Potential (I) | 6.5 eV |

| Electron Affinity (A) | 2.1 eV |

| Electronegativity (χ) | 4.3 eV |

| Chemical Hardness (η) | 2.2 eV |

| Dipole Moment | 3.5 D |

Molecular Dynamics Simulations of this compound

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal detailed information about dynamic processes, such as conformational changes and interactions with the surrounding environment.

Solvation Dynamics of this compound in Various Solvents

To understand how this compound behaves in a solution, MD simulations would be performed by placing the molecule in a box of explicit solvent molecules, such as water, ethanol, or dimethyl sulfoxide (B87167) (DMSO). The simulations would track the trajectory of the solute and solvent molecules over time.

Analysis of these trajectories would reveal the structure of the solvation shell around the solute. Radial distribution functions (RDFs) would be calculated to determine the probability of finding solvent molecules at a certain distance from specific atoms of the solute, such as the phenolic hydroxyl group or the nitro group. These simulations would elucidate the nature and strength of hydrogen bonding and other non-covalent interactions between the solute and solvent, providing insight into its solubility and local environment.

Interactions of this compound with Model Systems

MD simulations can also be used to explore the non-covalent interactions of this compound with simple model systems, which can serve as proxies for more complex environments. For example, its interaction with a model lipid bilayer could be simulated to understand its potential to partition into cell membranes.

By placing the molecule near the model system and running a simulation, one can observe binding events and characterize the nature of the interaction. Analysis would focus on identifying the key interacting residues or components of the model system and the primary forces driving the interaction (e.g., hydrogen bonds, van der Waals forces, electrostatic interactions). The binding energy could be estimated using methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) to quantify the strength of the association.

Quantitative Structure-Property Relationship (QSPR) Modeling for Analogues of this compound

Research into the QSAR of substituted phenols often reveals a strong correlation between their biological activities, such as toxicity, and physicochemical parameters like hydrophobicity and electronic properties. For instance, a study on the toxicity of phenols and thiophenols to Photobacterium phosphoreum demonstrated that descriptors related to electronic properties and lipophilicity are crucial in predicting their toxic effects. In such models, the toxicity of a compound is often expressed as pEC50, the negative logarithm of the effective concentration causing 50% inhibition.

A typical QSAR model for substituted phenols might take the form of a multiple linear regression (MLR) equation. These equations use calculated molecular descriptors to predict the biological activity. Key descriptors often include:

LogP: The logarithm of the octanol-water partition coefficient, which is a measure of a compound's lipophilicity.

Energy of the Highest Occupied Molecular Orbital (EHOMO): This descriptor relates to the electron-donating ability of a molecule.

Energy of the Lowest Unoccupied Molecular Orbital (ELUMO): This relates to the electron-accepting ability of a molecule.

For a series of substituted phenols, a QSAR model could be developed to predict their toxicity. The following interactive table presents a hypothetical dataset based on published QSAR studies of phenolic compounds, illustrating the relationship between molecular descriptors and toxicity.

| Compound | LogP | EHOMO (eV) | ELUMO (eV) | Experimental pEC50 | Predicted pEC50 |

| Phenol | 1.48 | -9.23 | 0.54 | 4.21 | 4.25 |

| 2-Nitrophenol (B165410) | 1.79 | -10.01 | -1.21 | 5.12 | 5.08 |

| 4-Nitrophenol | 1.91 | -10.15 | -1.35 | 5.33 | 5.30 |

| 2,4-Dinitrophenol | 1.52 | -10.89 | -2.54 | 5.98 | 5.95 |

| 2-Chlorophenol | 2.15 | -9.45 | 0.21 | 4.88 | 4.92 |

| 4-Bromophenol | 2.59 | -9.38 | 0.15 | 5.15 | 5.11 |

Similarly, QSAR and particularly 3D-QSAR studies on morpholine derivatives have been instrumental in understanding their structure-activity relationships for various biological targets. For instance, in the development of dopamine (B1211576) D4 receptor ligands, 3D-QSAR models have highlighted the importance of steric and electrostatic fields around the morpholine ring and other parts of the molecule. These models can generate contour maps that visualize regions where bulky groups or specific electronic properties would enhance or diminish the biological activity.

For analogues of this compound, a QSPR model could be developed to predict properties such as receptor binding affinity, metabolic stability, or toxicity. The descriptors in such a model would need to account for the features of both the nitrophenol and the dimethylmorpholino groups. The 2,6-dimethyl substitution on the morpholine ring introduces specific steric constraints that would be a critical parameter in any predictive model.

A hypothetical QSAR study on a series of morpholine-containing compounds might yield a dataset like the one below, predicting their inhibitory activity (pIC50) against a particular enzyme.

| Compound Analogue | Steric Descriptor (S) | Electronic Descriptor (E) | Hydrophobic Descriptor (H) | Experimental pIC50 | Predicted pIC50 |

| Analogue 1 | 1.2 | -0.5 | 2.5 | 6.8 | 6.7 |

| Analogue 2 | 1.5 | -0.3 | 2.8 | 7.2 | 7.1 |

| Analogue 3 | 1.1 | -0.8 | 2.2 | 6.5 | 6.6 |

| Analogue 4 | 1.8 | -0.2 | 3.1 | 7.5 | 7.6 |

| Analogue 5 | 1.4 | -0.6 | 2.6 | 7.0 | 7.0 |

By combining insights from QSAR studies on both nitrophenols and morpholine derivatives, a robust QSPR model for novel analogues of this compound could be constructed. This would enable the in silico screening of virtual compounds, prioritizing the synthesis of derivatives with the most promising predicted properties, thereby accelerating the discovery of new chemical entities with potential therapeutic applications.

Chemical Reactivity and Transformation Studies of 5 2,6 Dimethylmorpholino 2 Nitrophenol

Electrophilic and Nucleophilic Aromatic Substitution Reactions of 5-(2,6-Dimethylmorpholino)-2-nitrophenol

The reactivity of the aromatic ring in this compound towards substitution reactions is governed by the interplay of its substituents. The hydroxyl (-OH) and the nitrogen of the morpholino group are strong activating, ortho-, para-directing groups, while the nitro (-NO2) group is a strong deactivating, meta-directing group.

Electrophilic Aromatic Substitution: The powerful activating effects of the hydroxyl and morpholino groups would likely direct incoming electrophiles to the positions ortho and para to them. However, the steric hindrance from the 2,6-dimethylmorpholino group and the deactivating effect of the nitro group would significantly influence the regioselectivity and reaction rates. Plausible electrophilic substitution reactions could include nitration, halogenation, sulfonation, and Friedel-Crafts reactions, though potentially requiring forcing conditions to overcome the deactivation by the nitro group.

Nucleophilic Aromatic Substitution: The presence of the strongly electron-withdrawing nitro group ortho to the phenolic hydroxyl group and para to the morpholino substituent makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). The positions activated for nucleophilic attack are those ortho and para to the nitro group. A potential reaction could involve the displacement of a suitable leaving group, if present on the ring, by a nucleophile.

Reactions at the Morpholino Moiety of this compound

The tertiary amine within the 2,6-dimethylmorpholino ring offers a site for various chemical modifications.

N-Oxidation: The nitrogen atom can be oxidized to form the corresponding N-oxide, a transformation that can alter the electronic properties and biological activity of the molecule.

Quaternization: Reaction with alkyl halides could lead to the formation of quaternary ammonium (B1175870) salts. This would introduce a permanent positive charge, significantly changing the solubility and physicochemical properties of the compound.

Ring Opening: Under harsh conditions, such as strong reducing agents or specific catalytic systems, the morpholine (B109124) ring could potentially undergo cleavage.

Reactions at the Nitrophenol Moiety of this compound

The nitrophenol portion of the molecule is a hub of reactivity, with both the nitro and hydroxyl groups participating in various transformations.

Reduction of the Nitro Group: The nitro group is readily reducible to an amino group (-NH2) using a variety of reducing agents, such as catalytic hydrogenation (e.g., H2/Pd-C) or metal/acid combinations (e.g., Sn/HCl). This transformation would yield 2-amino-5-(2,6-dimethylmorpholino)phenol, a compound with significantly different electronic and chemical properties. Further reduction could potentially lead to other intermediates like nitroso and hydroxylamino derivatives.

Reactions of the Phenolic Hydroxyl Group: The acidic proton of the hydroxyl group can be abstracted by a base to form a phenoxide ion. This anion is a potent nucleophile and can participate in O-alkylation (Williamson ether synthesis) and O-acylation reactions to form ethers and esters, respectively.

Oxidation and Reduction Potentials and Reactions of this compound

The electrochemical behavior of this compound is expected to be influenced by both the reducible nitro group and the oxidizable phenol (B47542) and morpholine moieties.

Reduction Potential: The nitro group is the primary site for reduction. A voltammetric study of substituted 4-R-2-nitrophenols has shown that the reduction potentials are influenced by the inductive effects of the substituents. nih.gov In the case of this compound, the electron-donating morpholino group at the 5-position would be expected to make the reduction of the nitro group slightly more difficult compared to unsubstituted 2-nitrophenol (B165410).

Oxidation Potential: The phenolic hydroxyl group and the morpholino nitrogen are susceptible to oxidation. The oxidation potential would be influenced by the electron-withdrawing nitro group, which would likely increase the potential required for oxidation compared to a similar phenol without the nitro substituent.

Exploration of Derivatization Strategies for this compound

The diverse reactivity of this molecule opens up numerous avenues for the synthesis of novel derivatives.

Synthesis of Substituted Analogues of this compound

The synthesis of analogues could be achieved by introducing various substituents onto the aromatic ring through the electrophilic substitution reactions discussed earlier. For instance, halogenation followed by cross-coupling reactions could introduce a wide array of functional groups.

Conjugation Chemistry of this compound

The functional handles present in the molecule, namely the phenolic hydroxyl group and the amino group (after reduction of the nitro group), are ideal for conjugation to other molecules.

Ether and Ester Linkages: The phenolic hydroxyl group can be used to form ether or ester bonds with biomolecules, polymers, or other chemical entities.

Amide Bond Formation: Following the reduction of the nitro group to an amine, the resulting amino group can be acylated to form stable amide linkages. This is a common strategy for attaching molecules to proteins, peptides, or other carrier systems.

The exploration of these derivatization and conjugation strategies could lead to the development of new compounds with tailored properties for various applications in materials science and medicinal chemistry.

Molecular Interactions and Ligand Design Principles Involving 5 2,6 Dimethylmorpholino 2 Nitrophenol

Postulated Non-Covalent Interactions of 5-(2,6-Dimethylmorpholino)-2-nitrophenol

The molecular architecture of this compound suggests the potential for several types of non-covalent interactions, which are fundamental to its physical properties and intermolecular associations.

Hydrogen Bonding: The phenolic hydroxyl (-OH) group is a primary site for hydrogen bonding, capable of acting as both a hydrogen bond donor and acceptor. The nitro group (-NO2) and the oxygen and nitrogen atoms of the morpholine (B109124) ring can also serve as hydrogen bond acceptors.

π-Stacking: The aromatic nitrophenol ring could engage in π-stacking interactions with other aromatic systems. These interactions, driven by electrostatic and van der Waals forces, would influence the packing of the molecule in the solid state.

Theoretical Coordination Chemistry Potential

The presence of multiple heteroatoms suggests that this compound could function as a ligand in coordination chemistry, forming complexes with various metal ions.

Predicted Ligand Properties

The compound possesses several potential coordination sites: the oxygen atoms of the phenolic and nitro groups, and the nitrogen and oxygen atoms of the morpholine ring. This multi-dentate character could allow for the formation of stable chelate rings with a metal center. The electronic properties of the nitrophenol ring, influenced by the electron-withdrawing nitro group, would affect the donor strength of the phenolic oxygen.

Hypothetical Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this ligand would likely involve the reaction of a metal salt with the deprotonated form of the nitrophenol. Characterization of any resulting complexes would employ standard techniques such as:

| Characterization Technique | Anticipated Information |

| Infrared (IR) Spectroscopy | Shifts in the vibrational frequencies of the -OH, -NO2, and C-N-C/C-O-C bonds upon coordination. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Changes in the chemical shifts of protons and carbons near the coordination sites. |

| X-ray Crystallography | Definitive determination of the coordination geometry and bond lengths between the metal and ligand. |

| UV-Visible Spectroscopy | Information on the electronic transitions within the complex, which can indicate the coordination environment of the metal ion. |

Supramolecular Assemblies: A Theoretical Perspective

The capacity for hydrogen bonding and π-stacking provides a foundation for the self-assembly of this compound into larger, ordered supramolecular structures. The specific nature of these assemblies would be dependent on factors such as solvent and temperature.

Generalized Design Principles for Ligand-Target Interactions

Based on its scaffold, several general principles for ligand design can be inferred, though these are not based on any known biological activity of this specific compound. The combination of a rigid aromatic core with a more flexible morpholine substituent allows for a degree of conformational adaptability. The presence of both hydrogen bond donors and acceptors, along with a lipophilic aromatic ring, provides a basis for complementary interactions with a hypothetical biological target. Modifications to the nitrophenol ring or the dimethylmorpholino group could be envisioned to modulate properties such as solubility, electronic character, and steric profile to optimize potential interactions.

Potential Applications and Future Research Directions for 5 2,6 Dimethylmorpholino 2 Nitrophenol

Exploration in Materials Science (e.g., as a monomer, dopant, or component in functional materials)

No information is available regarding the exploration of 5-(2,6-Dimethylmorpholino)-2-nitrophenol in materials science.

Role in Organic Synthesis as a Reagent or Catalyst

There is no documented use of this compound as a reagent or catalyst in organic synthesis.

Advanced Analytical Methodologies for this compound and its Derivatives

No analytical methodologies have been developed or reported for the detection or characterization of this compound.

Future Prospects for Rational Design of Related Chemical Entities based on this compound Scaffold

Without any existing data on the properties or activities of the parent compound, any discussion on the rational design of related chemical entities would be entirely speculative and scientifically unfounded.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(2,6-Dimethylmorpholino)-2-nitrophenol, and what are the critical parameters affecting yield?

- Synthetic Route :

Formation of 2,6-Dimethylmorpholine : Synthesized via reaction of 2,6-dimethylphenol with ethylene oxide under basic conditions (e.g., NaOH) .

Nitration of Phenol Derivative : Nitration at the ortho position using HNO₃/H₂SO₄ to yield 2-nitrophenol derivatives (analogous to nitration steps for benzoic acid derivatives) .

Coupling Reaction : The morpholine and nitrophenol moieties are coupled under acidic or catalytic conditions.

- Critical Parameters :

- Temperature : Excessive heat may degrade the nitro group; optimal range is 60–80°C.

- Catalyst : Use of Lewis acids (e.g., AlCl₃) or coupling agents to enhance reaction efficiency.

- Purification : Column chromatography or recrystallization to isolate the product from byproducts .

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

- Spectroscopic Methods :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methyl groups on morpholine at δ ~1.2 ppm; nitro group deshields adjacent protons) .

- IR Spectroscopy : Detect nitro group stretching vibrations (~1520 cm⁻¹) and hydroxyl bands (~3300 cm⁻¹) .

- Chromatography :

- HPLC : Assess purity (>97% as per commercial standards) .

- Mass Spectrometry : Confirm molecular weight (252.27 g/mol via ESI-MS) .

Advanced Research Questions

Q. How does the electronic environment of the nitro group in this compound influence its reactivity in nucleophilic aromatic substitution (NAS) compared to other nitrophenol derivatives?

- Steric and Electronic Effects :

- The 2,6-dimethylmorpholino group at the 5-position creates steric hindrance, reducing NAS reactivity at the nitro-bearing ring.

- Electron-donating methyl groups on morpholine decrease the nitro group's electrophilicity, slowing NAS compared to unsubstituted morpholino analogs .

- Methodological Insight :

- Use kinetic studies (e.g., monitoring reaction rates with amines/thiols) to compare reactivity with analogs like 5-nitrobenzoic acid .

Q. What strategies can resolve contradictions in reported biological activity data for this compound across studies?

- Approaches :

Dose-Response Reproducibility : Validate activity across multiple cell lines (e.g., cancer vs. normal cells) to rule out cell-specific effects .

Metabolic Stability Assays : Check for metabolite interference (e.g., nitro-to-amine reduction) using LC-MS .

Computational Modeling : Compare binding modes with targets (e.g., kinases or oxidoreductases) to identify structure-activity relationships .

Q. How do the steric effects of the 2,6-dimethylmorpholino substituent impact binding affinity in protein-ligand interactions?

- Case Study :

- In PI3K/mTOR inhibitors, dimethylmorpholino groups enhance selectivity by fitting into hydrophobic pockets while avoiding steric clashes with catalytic residues .

- Methodology :

- Perform molecular docking (e.g., AutoDock Vina) with and without methyl groups to quantify affinity changes.

- Compare with analogs like 5-morpholino-2-nitrophenol (lacking methyl groups) .

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₆N₂O₄ | |

| Molecular Weight | 252.27 g/mol | |

| CAS Number | 175135-20-3 | |

| Key Functional Groups | Nitro (-NO₂), Morpholine ring |

Key Applications in Research

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.